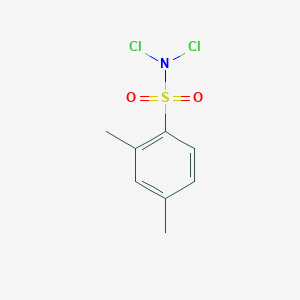![molecular formula C19H19N3O B12584458 3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol CAS No. 479578-66-0](/img/structure/B12584458.png)
3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol is a complex organic compound characterized by its unique structure, which includes a phenol group substituted with bis(pyridin-2-yl)methylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol typically involves the reaction of 8-hydroxyquinoline-5-carbaldehyde with bis(pyridin-2-ylmethyl)amine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out in a solvent like dichloromethane at room temperature for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can catalyze various chemical reactions by providing an active site for substrate binding and transformation. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or activation in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis[(pyridin-2-yl)methyl]amino)-4-methylphenol: Similar structure but with different substitution patterns.
4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Contains a triazole ring instead of a phenol group.
Uniqueness
3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable metal complexes makes it particularly valuable in catalysis and coordination chemistry.
Properties
CAS No. |
479578-66-0 |
|---|---|
Molecular Formula |
C19H19N3O |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-[bis(pyridin-2-ylmethyl)amino]-4-methylphenol |
InChI |
InChI=1S/C19H19N3O/c1-15-8-9-18(23)12-19(15)22(13-16-6-2-4-10-20-16)14-17-7-3-5-11-21-17/h2-12,23H,13-14H2,1H3 |
InChI Key |
GDHAOTXFFMOSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)N(CC2=CC=CC=N2)CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline](/img/structure/B12584380.png)
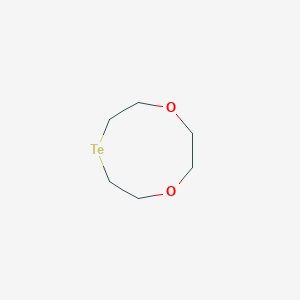
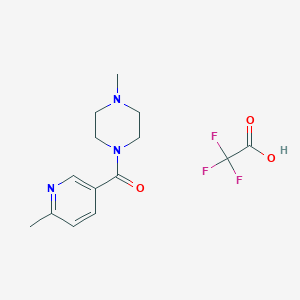
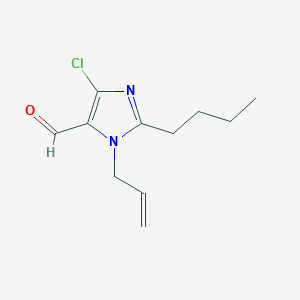
![5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12584400.png)
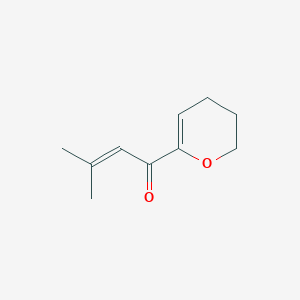
![N-[([1,1'-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584420.png)
![2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine](/img/structure/B12584423.png)

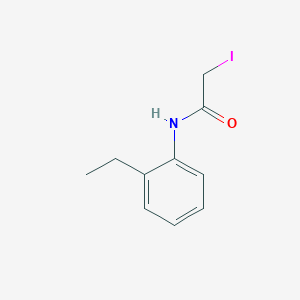
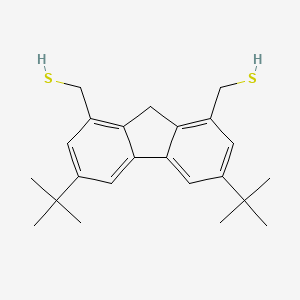
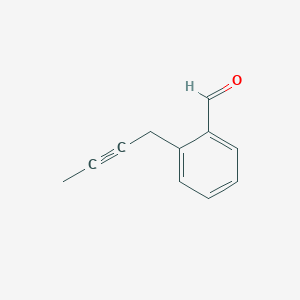
![1,1'-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene]](/img/structure/B12584469.png)
